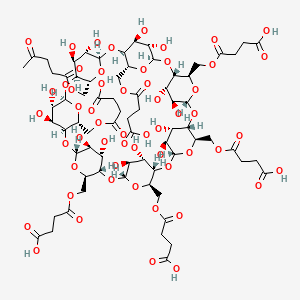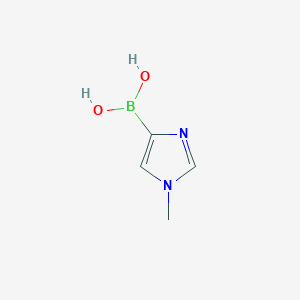
1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide
Descripción general
Descripción
1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide, commonly known as EPCA, is an organic compound with a wide range of applications in scientific research. It is an amide derivative of pyrazole, a five-membered heterocyclic aromatic compound, and is an important building block for the synthesis of other compounds. EPCA is a versatile compound that is used in a variety of scientific research applications, including inorganic and organic synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Antiglaucoma Activity
One significant area of application for derivatives of 1-Ethyl-1H-pyrazole-3-carboxylic acid is in the synthesis of compounds with potential antiglaucoma activity. A study conducted by Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives from ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate. These derivatives showed promising inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential as more potent inhibitors than existing treatments for glaucoma (Kasımoğulları et al., 2010).
Auxin Activities and Plant Growth
Another research avenue explores the auxin activities of acylamides derived from substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. Yue et al. (2010) synthesized a series of compounds via a one-pot reaction method, aiming to understand their impact on plant growth. Although the auxin activities of these compounds were not high, a few showed potential as antiblastic agents for wheat germination, indicating the diversity in potential applications of these chemical derivatives (Yue et al., 2010).
Novel Synthesis Methods
Research into the synthesis of ω-heterocyclic amino acids presents another application of 1-Ethyl-1H-pyrazole-3-carboxylic acid derivatives. Singh et al. (2005) described a novel and efficient method to synthesize optically pure ω-heterocyclic-β-amino acids, illustrating the compound's utility in creating complex molecular structures potentially useful in various biochemical applications (Singh et al., 2005).
Antimicrobial Activities
The synthesis of pyrazole and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines from 1-phenyl-5-(pyrrol-1-yl)-1H-pyrazole-3-carboxylic acid azide and their subsequent testing for antimicrobial activities showcases the potential pharmaceutical applications of these compounds. Farghaly and El-Kashef (2005) found that several derivatives exhibited antibacterial and antifungal activities, suggesting their potential as new antimicrobial agents (Farghaly & El-Kashef, 2005).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWMQPXHZCKANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-pyrazole-3-carboxylic acid (3-amino-phenyl)-amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175546.png)
![(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175552.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175560.png)




![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)